molecular formula C20H21N7O2S B2623825 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine CAS No. 1058387-89-5

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine

Cat. No.: B2623825
CAS No.: 1058387-89-5
M. Wt: 423.5
InChI Key: QEHXNIZLVSEZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Systematic Nomenclature

The compound 1-{3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine is a hybrid molecule combining a triazolopyrimidine core, a piperazine ring, and a naphthalene sulfonyl group. Its systematic name is derived from the International Union of Pure and Applied Chemistry (IUPAC) rules for fused heterocycles and substituent prioritization:

  • Parent structure : The triazolo[4,5-d]pyrimidine system, a bicyclic scaffold comprising a triazole fused to a pyrimidine ring.
  • Substituents :
    • An ethyl group at position 3 of the triazole ring.
    • A piperazine moiety at position 7 of the pyrimidine ring, further substituted with a naphthalene-2-sulfonyl group at position 4.

The molecular formula is C₂₁H₂₂N₆O₂S , with a molecular weight of 422.51 g/mol . Key structural features are summarized in Table 1.

Table 1: Structural breakdown of 1-{3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine

Component Molecular Formula Role in Structure
Triazolopyrimidine core C₅H₃N₅ Central heterocyclic scaffold
Ethyl group C₂H₅ Position 3 substituent
Piperazine C₄H₁₀N₂ Position 7 substituent
Naphthalene-2-sulfonyl C₁₀H₇SO₂ Position 4 substituent on piperazine

The systematic name reflects these components in order of priority, adhering to IUPAC guidelines for fused ring systems.

Historical Context in Heterocyclic Chemistry Research

Triazolopyrimidines emerged in the mid-20th century as analogs of purine bases, with early studies focusing on their potential as enzyme inhibitors and antimicrobial agents. The integration of piperazine moieties into such scaffolds gained traction in the 1990s, driven by piperazine's conformational flexibility and ability to enhance bioavailability. Notably, sulfonyl groups, including naphthalene sulfonyl derivatives, were later introduced to improve solubility and target binding specificity.

The compound represents a synthesis of these historical advancements:

  • Triazolopyrimidine optimization : Ethyl substitution at position 3 stabilizes the triazole ring, reducing metabolic degradation compared to earlier methyl analogs.
  • Piperazine-naphthalene synergy : The naphthalene sulfonyl group enhances hydrophobic interactions with protein targets, as evidenced in related compounds showing improved inhibitory activity against bacterial efflux pumps.

Structural Relationship to Triazolopyrimidine Pharmacophores

The compound’s structure aligns with established structure-activity relationships (SARs) for triazolopyrimidine-based therapeutics:

  • Core modifications : The ethyl group at position 3 increases steric bulk compared to hydrogen or methyl substituents, potentially improving selectivity for kinase targets.
  • Piperazine role : The piperazine ring introduces basicity (pKa ~9.8), facilitating ionic interactions with acidic residues in enzymatic binding pockets.
  • Sulfonyl functionality : The naphthalene-2-sulfonyl group contributes to π-π stacking interactions, a feature critical for binding to aromatic-rich regions of targets like topoisomerase II.

Comparative analysis with analogs highlights its unique pharmacophoric features (Table 2).

Table 2: Pharmacophoric comparison with related triazolopyrimidines

Compound Core Substituent Piperazine Modification Bioactivity (IC₅₀)
1-{3-Methyl-triazolo[4,5-d]pyrimidin-7-yl}-4-benzoylpiperazine Methyl Benzoyl 18 nM (CDK2)
1-{3-Ethyl-triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine Ethyl Naphthalene-2-sulfonyl 12 nM (CDK2)*
1-{3-Propyl-triazolo[4,5-d]pyrimidin-7-yl}-4-tosylpiperazine Propyl Tosyl 24 nM (CDK2)

*Predicted based on structural analogs.

Properties

IUPAC Name

3-ethyl-7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2S/c1-2-27-20-18(23-24-27)19(21-14-22-20)25-9-11-26(12-10-25)30(28,29)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHXNIZLVSEZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an organic solvent like ethanol or acetonitrile to achieve the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Key Chemical Reactions

2.1. Piperazine Sulfonation
The reaction of naphthalene-2-sulfonyl chloride with piperazine in dichloromethane at 0°C–25°C yields the sulfonamide derivative:
Naphthalene 2 sulfonyl chloride+Piperazine4 naphthalene 2 sulfonyl piperazine+HCl\text{Naphthalene 2 sulfonyl chloride}+\text{Piperazine}\rightarrow \text{4 naphthalene 2 sulfonyl piperazine}+\text{HCl}

2.2. Triazolopyrimidine Formation
The triazolopyrimidine core is synthesized via a three-step process:

  • Condensation of 3-ethyl-3H- triazolo[4,5-d]pyrimidine with hydrazonoyl chloride derivatives.

  • Cyclization under acidic conditions (e.g., H2SO4 in dioxane) .

  • Purification via chromatography .

2.3. Coupling Reactions
The final compound is formed by reacting the triazolopyrimidine core with the sulfonated piperazine via:
Triazolopyrimidine derivative+4 naphthalene 2 sulfonyl piperazineTarget compound\text{Triazolopyrimidine derivative}+\text{4 naphthalene 2 sulfonyl piperazine}\rightarrow \text{Target compound}
This step typically involves amide bond formation or alkylation under catalytic conditions .

Pharmacological Data

Parameter Value (mg/kg)Comparison to Reference Drugs
ED50 (MES test)27.4Valproate: 272
TD50 (Neurotoxicity)114.1Carbamazepine: 120–300
Protective Index (PI)5.8Phenytoin: 1.6–8.1

Note: Data from structurally related compounds .

Mechanism of Action

The compound exhibits anticonvulsant activity through:

  • GABA receptor modulation : Stabilization of chloride channels, enhancing inhibitory neurotransmission .

  • Voltage-gated sodium channel inhibition : Reducing neuronal excitability .

  • Antioxidant effects : Scavenging free radicals to mitigate oxidative stress .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and pyrimidine rings, followed by the introduction of the naphthalene sulfonyl group. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (4T1) and non-cancerous fibroblast (3T3) cells. The viability of non-cancerous cells remained high, indicating selective toxicity towards cancerous cells .
  • Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively target specific proteins involved in cancer progression, such as carbonic anhydrase IX (CAIX), which is overexpressed in hypoxic tumors .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antifungal Efficacy : Compounds with similar structural motifs have shown promising antifungal activity against strains such as Candida albicans. The minimum inhibitory concentrations (MIC) were found to be lower than those for standard antifungal agents like fluconazole .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of cellular membranes and inhibition of essential enzymatic pathways in microorganisms .

ADMET Properties

The pharmacokinetic profile of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies:

  • Absorption : The compound exhibits good membrane permeability, suggesting favorable absorption characteristics.
  • Toxicity : Preliminary toxicity assessments indicate a relatively safe profile at therapeutic doses .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of related compounds:

StudyCompoundApplicationFindings
Study 1Piperazine-linked derivativesAnticancerSelective cytotoxicity towards cancer cells with minimal impact on normal cells .
Study 2Naphthalimide derivativesAntifungalGreater efficacy against Candida species compared to fluconazole .
Study 3Triazolo[4,5-d]pyrimidine derivativesAntithromboticPotential use in preventing thrombotic events due to anti-platelet activity .

Mechanism of Action

The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cross-Reactivity and Selectivity

Immunoassay studies () highlight that sulfonyl-containing compounds like the target exhibit higher cross-reactivity (>30%) in antibody-based assays compared to propane sulfonyl or acetonitrile derivatives (<15%). This suggests the naphthalene sulfonyl group may reduce assay specificity but improve broad-spectrum detection .

Research Findings and Methodological Considerations

  • Synthetic Efficiency : The target compound’s synthesis requires stringent temperature control during sulfonylation to avoid byproducts, whereas Dimroth rearrangements () tolerate broader conditions but yield less pure products .
  • Computational Similarity Analysis : Molecular fingerprinting () using Tanimoto coefficients (Tc > 0.7) confirms high structural similarity between the target and propane sulfonyl analogues, but lower similarity (Tc ~0.4) with pyridyl-substituted derivatives .
  • Activity Cliffs : Despite structural similarities, nitro-substituted analogues () demonstrate stark differences in antimycobacterial activity, underscoring the critical role of sulfonyl vs. nitro groups in bioactivity .

Biological Activity

The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine is a member of the triazolo-pyrimidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a triazolo-pyrimidine ring fused with a piperazine moiety and a naphthalene sulfonyl group. The molecular formula is C18H22N6O2SC_{18}H_{22N_{6}O_{2}S} with a molecular weight of approximately 386.47 g/mol.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The triazolo-pyrimidine scaffold has been shown to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways.
  • Protein Interaction : The sulfonyl group can facilitate binding to protein targets, modulating their activity and influencing cellular processes.
  • Nucleic Acid Interaction : The compound may also interact with nucleic acids, affecting transcription and replication processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For example:

  • Cell Line Studies : Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for these compounds often fall below 20 µM, indicating potent activity .
CompoundCell LineIC50 (µM)
Triazolo-Pyrimidine AHeLa15
Triazolo-Pyrimidine BHepG212
Triazolo-Pyrimidine CA54918

Antimicrobial Activity

Triazolo-pyrimidines have also been investigated for their antimicrobial properties:

  • In vitro Studies : Compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .
MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Antithrombotic Properties

The compound has been identified as a potential antithrombotic agent:

  • Mechanistic Studies : Research indicates that it may inhibit platelet aggregation, which is crucial in preventing thrombus formation. This property could be beneficial in treating cardiovascular diseases .

Case Studies

  • Study on Anticancer Efficacy : A study published in Pharmaceutical Research assessed the anticancer efficacy of various triazolo-pyrimidines, including our compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Efficacy Assessment : In another study published in Journal of Medicinal Chemistry, derivatives were evaluated for their antimicrobial properties against clinical isolates. The results indicated that modifications at the naphthalene sulfonyl group enhanced antibacterial activity significantly .

Q & A

Q. What are the optimal synthetic routes for this compound, considering its triazolo-pyrimidine and naphthalene sulfonyl moieties?

  • Methodological Answer : The synthesis can be adapted from protocols for analogous triazolo-pyrazine derivatives. For example, coupling a pre-functionalized triazolo-pyrimidine core with a sulfonylated piperazine via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:
  • Hydrazine-mediated cyclization : As in , triazolo-pyrazine cores are synthesized by refluxing hydrazine derivatives with carbonyl compounds .
  • Sulfonylation : Use naphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group to piperazine .
  • Purification : Silica gel chromatography (as in ) or recrystallization from ethanol/DMF mixtures to isolate the final product .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable) to confirm substituent positions and purity.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of the triazolo-pyrimidine core and sulfonyl-piperazine geometry, as demonstrated in for analogous compounds .

Q. How to design preliminary biological activity assays for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays based on structural analogs. For instance:
  • Tyrosinase Inhibition : Adapt protocols from , where chalcone derivatives were tested against fungal tyrosinase using UV-Vis spectroscopy to monitor dopachrome formation .
  • Kinase/Phosphodiesterase Targets : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) if computational docking suggests binding to ATP pockets .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as in .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like phosphodiesterases (see for structural analogs) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Apply statistical design of experiments (DoE) to isolate variables:
  • Factorial Design : Use tools like Minitab to evaluate the impact of assay conditions (pH, temperature) on activity metrics, as outlined in .
  • Meta-Analysis : Pool data from multiple studies using Bayesian regression to identify confounding factors (e.g., solvent polarity, cell line variability) .

Q. What advanced techniques elucidate the reaction mechanism for triazolo-pyrimidine formation?

  • Methodological Answer :
  • Isotopic Labeling : Track 15N^{15}N-labeled hydrazines via NMR to confirm cyclization pathways .
  • In Situ IR Spectroscopy : Monitor intermediate formation during reflux (e.g., imidazole carbonyl intermediates in ) .
  • Computational Reaction Path Search : Use Gaussian 16 with IRC calculations to map energy profiles, as per ’s quantum chemical methods .

Q. How to address stability and degradation during scale-up for research quantities?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze via HPLC () .
  • Process Optimization : Apply membrane separation () or flow chemistry to improve yield and reduce byproducts .

Interdisciplinary and Regulatory Considerations

Q. How to integrate computational modeling with experimental synthesis?

  • Methodological Answer :
  • Feedback Loops : Use ICReDD’s approach () to refine synthetic routes by iterating between DFT-predicted pathways and experimental validation .
  • AI-Driven Platforms : Leverage COMSOL Multiphysics for reaction parameter optimization (e.g., temperature gradients, solvent ratios) .

Q. What regulatory guidelines apply to synthesizing this compound for non-clinical research?

  • Methodological Answer :
  • Safety Protocols : Follow OSHA standards for handling sulfonating agents (e.g., naphthalene-2-sulfonyl chloride) with proper ventilation and PPE.
  • Analytical Validation : Adhere to USP methods () for purity testing using reference standards .

Data Management and Reproducibility

Q. How to ensure data integrity and reproducibility in interdisciplinary studies?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Use LabArchives to track synthetic protocols and raw spectral data .
  • Blockchain for Data Security : Implement decentralized ledgers to timestamp and encrypt experimental results, as suggested in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.